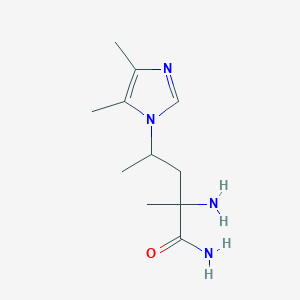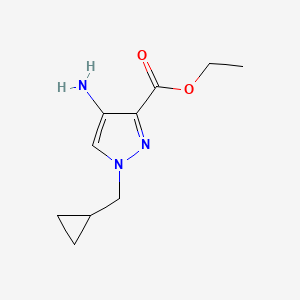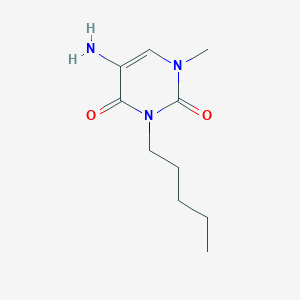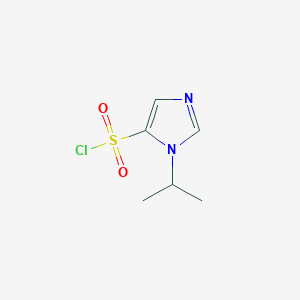
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is a chemical compound with a complex structure It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methylsulfonyl group and the dimethyl substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples are:
- 1,3-Dimethyl-5-aminopyrazole
- 1,4-Dimethyl-3-(methylsulfonyl)pyrazole
Uniqueness
1,4-Dimethyl-3-(2-(methylsulfonyl)propan-2-yl)-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C9H17N3O2S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC 名称 |
2,4-dimethyl-5-(2-methylsulfonylpropan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-6-7(11-12(4)8(6)10)9(2,3)15(5,13)14/h10H2,1-5H3 |
InChI 键 |
WAYUUTFZONAGLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C(C)(C)S(=O)(=O)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


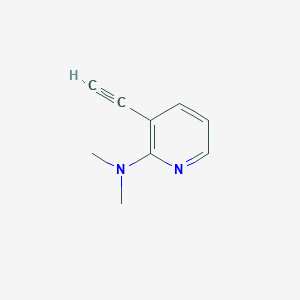

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
